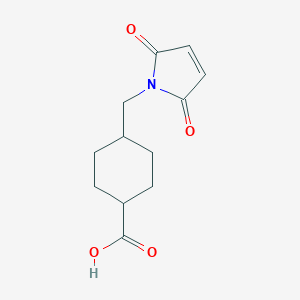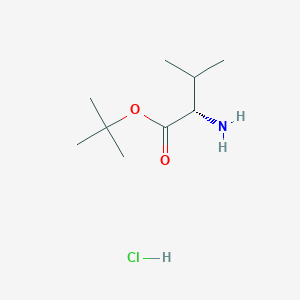
(S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
Descripción general
Descripción
(S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate, otherwise known as SN4NP2TCA, is a small molecule inhibitor of the enzyme cGMP-dependent protein kinase (PKG). It has been used in various scientific research applications, including drug discovery, signal transduction, and biochemical studies. SN4NP2TCA has been found to be a potent and selective inhibitor of PKG, and it has been used in a wide range of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
- Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized, including compounds with (S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate. These compounds exhibit antidepressant and nootropic activities, confirming the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Androgen Receptor Antagonists
- Novel androgen receptor (AR) antagonists have been designed, including N-[4-[(benzyl)(4-nitrophenyl)amino]-1-methylpyrrolidine-2-carbonyl]pyrrolidine, which shows potent AR antagonistic activity. This research contributes to the development of treatments for conditions like prostate cancer (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).
Ring Opening Reactions
- 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in acidic conditions, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. This study provides insights into the chemical behavior of pyrrolidine-2-carboxamide derivatives (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).
Effects on Cell Viability and Apoptosis
- (2R, 4S)-N-(2, 5-Difluorophenyl)-4-Hydroxy-1-(2, 2, 2-trifluoroacetyl) Pyrrolidine-2-Carboxamide has been shown to inhibit cell viability and induce apoptosis in HepG2 cell lines, indicating potential therapeutic applications for hepatocellular carcinoma (Ramezani et al., 2017).
Pharmaceutical Activities
- A class of (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide compounds exhibits significant pharmaceutical activities as antibacterial and antifungal reagents. This underscores the potential of these compounds in developing new treatments for infectious diseases (Darehkordi & Ramezani, 2017).
Peptide Synthesis
- Trifluoroacetates, including those derived from (S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate, have been used in the synthesis of peptides, indicating their utility in protein and peptide chemistry (Sakakibara & Inukai, 1965).
Mecanismo De Acción
Target of Action
H-Pro-Pna Tfa, also known as L-Proline p-nitroanilide trifluoroacetate salt or (S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate, acts as a chromogenic substrate for prolyl aminopeptidase (proline iminopeptidase) . Prolyl aminopeptidase is an enzyme that plays a crucial role in the metabolism of proline-containing peptides.
Mode of Action
As a chromogenic substrate, H-Pro-Pna Tfa interacts with its target enzyme, prolyl aminopeptidase, by fitting into the enzyme’s active site. The enzyme then catalyzes a reaction that cleaves the substrate, resulting in a color change. This color change can be used to measure the activity of the enzyme .
Result of Action
The primary result of H-Pro-Pna Tfa’s action is the color change that occurs when it is cleaved by prolyl aminopeptidase. This can be used as a measure of the enzyme’s activity. On a molecular and cellular level, this interaction can influence the metabolism of proline-containing peptides .
Action Environment
The action of H-Pro-Pna Tfa can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s solubility in ethanol suggests that its action could be influenced by the presence of certain solvents
Propiedades
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.C2HF3O2/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;3-2(4,5)1(6)7/h3-6,10,12H,1-2,7H2,(H,13,15);(H,6,7)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVEVYREUUAKH-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



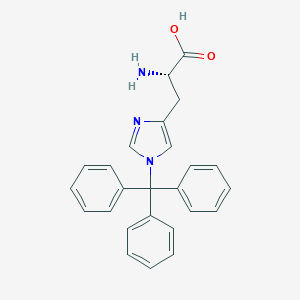
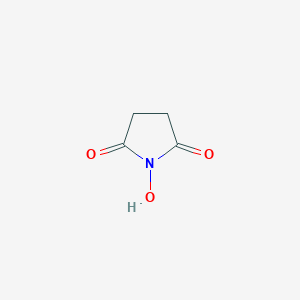
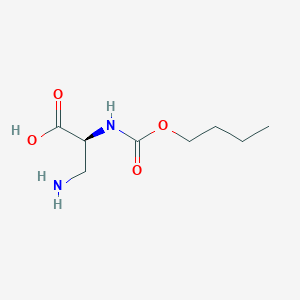
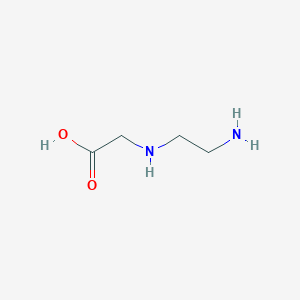
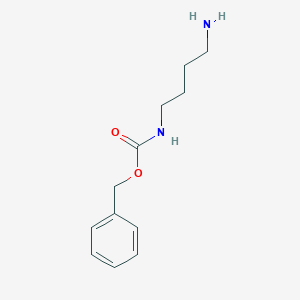



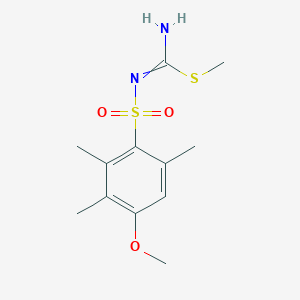
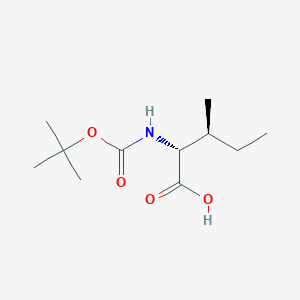

![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)
